molecular formula C18H26O B1509698 6-Octyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 945632-75-7

6-Octyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1509698
CAS No.: 945632-75-7
M. Wt: 258.4 g/mol
InChI Key: GDKDOVHLKSSPTH-UHFFFAOYSA-N
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Description

6-Octyl-3,4-dihydronaphthalen-1(2H)-one (CAS 945632-75-7) is an organic compound with the molecular formula C18H26O and a molecular weight of 258.40 g/mol . This naphthalenone derivative is characterized by an octyl chain at the 6-position of the dihydronaphthalenone scaffold. It is supplied with a high purity level of 95% and should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound is part of a class of chemical structures that serve as valuable intermediates in organic synthesis and medicinal chemistry research. Related dihydronaphthalenone structures are utilized in the synthesis of more complex heterocyclic compounds, such as thiazole and thiazolidinone derivatives, which are motifs of significant interest in the development of potential therapeutic agents . As a building block, it can be used to explore structure-activity relationships in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

CAS No.

945632-75-7

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

6-octyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C18H26O/c1-2-3-4-5-6-7-9-15-12-13-17-16(14-15)10-8-11-18(17)19/h12-14H,2-11H2,1H3

InChI Key

GDKDOVHLKSSPTH-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

6-Octyl-3,4-dihydronaphthalen-1(2H)-one has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, leading to investigations into:

  • Estrogen Receptor Modulation : The compound exhibits activity as an estrogen receptor modulator, which is crucial in developing treatments for hormone-related conditions such as breast cancer and osteoporosis .
  • Antioxidant Properties : Research indicates that derivatives of dihydronaphthalenones possess antioxidant properties, making them candidates for formulations aimed at reducing oxidative stress in cells .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of various complex organic molecules through reactions such as nucleophilic addition and dearomatization processes .
  • Building Block for Pharmaceuticals : Its derivatives are often used as building blocks in the pharmaceutical industry due to their structural versatility and ability to form diverse chemical entities.

Materials Science

In materials science, this compound is explored for:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) due to its ability to form charge transport layers .
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties of the resulting materials.

Case Study 1: Estrogen Receptor Modulation

A study highlighted the effectiveness of this compound in modulating estrogen receptors. Researchers synthesized various derivatives and evaluated their binding affinities using radiolabeled assays. The results demonstrated significant receptor activity, indicating potential use in hormone therapy .

Case Study 2: Synthesis of Antioxidant Compounds

Another research project focused on synthesizing novel antioxidant agents derived from this compound. The study employed various reaction conditions to optimize yields and assess the antioxidant capacity using DPPH radical scavenging assays. The findings showed that certain derivatives exhibited enhanced antioxidant activity compared to standard compounds .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryEstrogen receptor modulationActive compounds identified with significant binding affinities
Organic SynthesisBuilding block for pharmaceuticalsVersatile intermediate for diverse chemical transformations
Materials ScienceOrganic electronicsSuitable for charge transport layers in OLEDs

Comparison with Similar Compounds

Structural and Substituent Variations

The 6-position substituent significantly influences the physicochemical and functional properties of DHN derivatives. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol)
6-Octyl-3,4-dihydronaphthalen-1(2H)-one Octyl (C₈H₁₇) C₁₈H₂₆O 258.39 (estimated)
6-Acetyl-7-hydroxy-3,4-dihydronaphthalen-1(2H)-one Acetyl (COCH₃), Hydroxy (OH) C₁₂H₁₂O₃ 204.08
6-(Hexadecyloxy)-3,4-dihydronaphthalen-1(2H)-one Hexadecyloxy (C₁₆H₃₃O) C₂₆H₄₂O₂ 386.61
E-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one Fluoro (F), Trifluoromethyl benzylidene C₁₉H₁₄F₄O Not reported
4,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one Trihydroxy (3×OH) C₁₀H₁₀O₄ 194.18

Key Observations :

  • Lipophilicity: The octyl and hexadecyloxy substituents increase hydrophobicity, making these compounds suitable for lipid-rich environments or non-polar solvents. In contrast, hydroxylated analogs (e.g., 4,6,8-trihydroxy-DHN) exhibit higher polarity and water solubility .

Physicochemical Properties

  • Melting Points : 6-Acetyl-7-hydroxy-DHN (2a) melts at 99–101°C, while longer alkyl chains (e.g., hexadecyloxy) likely increase melting points due to van der Waals interactions .
  • Spectroscopic Data : NMR and HRMS in provide rigorous characterization for acetyl- and benzoyl-substituted DHNs, serving as benchmarks for structural validation .

Preparation Methods

General Synthetic Strategy

The preparation of 6-Octyl-3,4-dihydronaphthalen-1(2H)-one typically involves:

Lewis Acid-Promoted Dearomatization of Naphthols

A key step in the synthesis is the dearomatization of 1-naphthol or substituted naphthols using Lewis acids (LAs), which shifts the equilibrium toward the keto tautomer, enabling further nucleophilic additions.

  • Lewis Acids Used : Aluminum chloride (AlCl3), aluminum bromide (AlBr3), and tris(pentafluorophenyl)borane [B(C6F5)3] have been studied. Among these, AlCl3 shows the most effective full tautomerization of 1-naphthol to the keto form, with evidence of double coordination to the naphthol enhancing activation toward nucleophilic addition.

  • Solvent Effects : The choice of solvent significantly influences the reaction efficiency. 1,2-Dichloroethane (DCE) improves conversion rates compared to dichloromethane (CH2Cl2) due to its lower coordinating ability, which leaves the Lewis acid more "naked" and reactive.

Nucleophilic Addition to Dearomatized Intermediates

Once the keto tautomer is formed, it behaves like an α,β-unsaturated ketone, allowing 1,4-addition of nucleophiles such as organometallic reagents or phosphines.

  • Phospha-Michael Addition : Secondary phosphines (e.g., diphenylphosphine) add across the activated double bond in the presence of AlCl3, yielding stable dearomatized products. The substituent on the phosphine affects the reaction outcome significantly; bulky substituents hinder the reaction, while electron-rich aryl phosphines give good yields (up to 80%).

  • Organometallic Additions : Cu-catalyzed 1,4-addition of diethylzinc (Et2Zn) has been used to alkylate the dearomatized intermediate, although attempts to extend this to methylation with dimethylzinc (Me2Zn) were initially unsuccessful. Alternative catalysts such as CuCl/dppf complexes have been explored to facilitate methylation.

Preparation of 6-Substituted Dihydronaphthalenones

For the specific octyl substitution at position 6, synthetic routes typically involve:

Representative Synthetic Route (Based on Patent CN108299169B)

  • Step 1: Synthesis of 6-chloro-3,4-dihydro-2H-1-naphthalenone

    • Starting from naphthalenone derivatives, chlorination introduces a chlorine atom at position 6.
    • Reaction conditions involve specific chlorinating agents under controlled temperature to achieve selective substitution.
    • This intermediate serves as a versatile platform for further alkylation.
  • Step 2: Introduction of Octyl Group

    • The 6-chloro substituent is replaced by an octyl group through nucleophilic substitution using an octyl nucleophile (e.g., octyl lithium or octyl Grignard reagent).
    • Optimization of reaction time, temperature, and solvent is critical to maximize yield and minimize side reactions.
  • Step 3: Purification and Characterization

    • The product is purified by column chromatography or recrystallization.
    • Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Data Tables Summarizing Key Experimental Findings

Entry Lewis Acid (LA) Solvent Phosphine Substituent Time Conversion (%) Yield (%) Notes
1 AlCl3 (2 equiv) CH2Cl2 HPPh2 24 h 85 70 Benchmark condition
2 AlCl3 (2 equiv) CH2Cl2 HP(4-MeOPh)2 24 h 100 71 Electron-rich aryl phosphine
3 AlCl3 (2 equiv) CH2Cl2 HP(2,6-MeOPh)2 24 h 95 80 Electron-rich aryl phosphine
4 AlCl3 (2 equiv) CH2Cl2 HP(tBu)2 72 h 0 0 Sterically hindered phosphine
5 AlCl3 (2 equiv) DCE HPPh2 24 h 100 85 Improved conversion in DCE
6 AlCl3 (1 equiv) DCE HPPh2 24 h 82 - Lower LA equivalent
7 AlCl3 (0.2 equiv) DCE HPPh2 24 h 32 - Catalytic LA amount

Data adapted from research on Lewis acid-promoted dearomatization and Phospha-Michael addition.

Q & A

Q. What are the common synthetic routes for 6-Octyl-3,4-dihydronaphthalen-1(2H)-one, and how can researchers optimize reaction conditions?

Synthetic routes often involve Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the octyl group to the dihydronaphthalenone core. For optimization, Design of Experiments (DOE) is recommended to systematically vary parameters (e.g., catalyst loading, temperature, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interaction effects .

Q. Example Reaction Optimization Table

ParameterRange TestedOptimal ValueImpact on Yield
Catalyst (mol%)5–20%15%+25% efficiency
Temperature (°C)80–120100Reduced side products
Reaction Time (h)12–2418Balance between conversion and degradation

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • NMR Spectroscopy : Confirm regiochemistry and substituent orientation via 1H^1H- and 13C^{13}C-NMR. For example, coupling patterns in the aromatic region distinguish substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns identify structural motifs .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for stereochemical studies .
    Cross-validation of data from multiple techniques is essential to resolve ambiguities, especially for complex mixtures .

Q. What biological activities have been reported for structurally similar dihydronaphthalenone derivatives, and how can these guide pharmacological studies?

Analogous compounds (e.g., brominated or methoxy derivatives) exhibit antimicrobial , anti-inflammatory , and enzyme inhibitory activities. For example, 6-Bromo-3,4-dihydronaphthalen-1(2H)-one derivatives show inhibition against Staphylococcus aureus (MIC = 8 µg/mL) . Researchers should prioritize in vitro bioassays (e.g., MIC, IC50_{50}) and molecular docking to identify potential targets.

Advanced Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, particularly in scaling up reactions?

A 2k^k factorial design is effective for screening variables (e.g., temperature, catalyst type, solvent ratio). For example:

  • Factors : Catalyst (Pd/C vs. Ni), Solvent (THF vs. DMF), Temperature (80°C vs. 120°C).
  • Response Variables : Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies significant factors and interactions, enabling scalable process development with minimal resource expenditure .

Q. When encountering contradictory spectral data (e.g., NMR vs. X-ray), what methodological steps should be taken to resolve structural ambiguities?

  • Step 1 : Verify sample purity via HPLC or TLC to rule out contamination .
  • Step 2 : Employ advanced NMR techniques (e.g., 1H^1H-13C^{13}C HSQC, NOESY) to confirm spatial arrangements .
  • Step 3 : Compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to validate discrepancies .
    For example, a study on (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one resolved conflicting NOE effects via single-crystal X-ray diffraction .

Q. What mechanistic insights can be gained from studying the electrochemical behavior of this compound derivatives?

Cyclic voltammetry (CV) reveals redox potentials and electron-transfer pathways. For instance, methoxy-substituted analogs show reversible oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating stabilization of radical intermediates. Such data inform mechanistic pathways for oxidative functionalization or polymerization .

Q. What strategies are recommended for purifying this compound from complex reaction mixtures, especially when dealing with isomeric byproducts?

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile) to separate isomers .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differences in solubility between isomers .
  • Derivatization : Introduce a polar functional group (e.g., tosyl oxime) to enhance separation efficiency .

Q. Methodological Notes

  • Data Contradiction Analysis : Always correlate experimental results with computational models (e.g., Gaussian for NMR chemical shift prediction) .
  • Advanced Characterization : Combine spectroscopic data with thermogravimetric analysis (TGA) to assess stability under process conditions .

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